molecular formula C4H9NO2 B555124 (R)-3-Aminobutanoic Acid CAS No. 3775-73-3

(R)-3-Aminobutanoic Acid

Cat. No.: B555124
CAS No.: 3775-73-3
M. Wt: 103.12 g/mol
InChI Key: OQEBBZSWEGYTPG-GSVOUGTGSA-N
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Description

®-3-Aminobutanoic Acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a butanoic acid chain. This compound is optically active and exists in the ®-configuration, which refers to its specific three-dimensional arrangement.

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: ®-3-Aminobutanoic Acid can be synthesized through the asymmetric hydrogenation of 3-aminocrotonic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.

    Enzymatic Synthesis: Another method involves the use of enzymes such as transaminases, which catalyze the transfer of an amino group to a precursor molecule, resulting in the formation of ®-3-Aminobutanoic Acid.

Industrial Production Methods:

    Fermentation: Industrial production often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce ®-3-Aminobutanoic Acid from simple carbon sources like glucose.

    Chemical Catalysis: Large-scale production can also utilize chemical catalysis, where the precursor molecules undergo catalytic reactions under controlled conditions to yield ®-3-Aminobutanoic Acid.

Types of Reactions:

    Oxidation: ®-3-Aminobutanoic Acid can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.

Major Products Formed:

    Oxidation Products: Nitrobutanoic acid, hydroxylated derivatives.

    Reduction Products: Butanol, butanal.

    Substitution Products: Halogenated butanoic acids, alkylated derivatives.

Chemistry:

  • ®-3-Aminobutanoic Acid is used as a chiral building block in the synthesis of complex organic molecules.
  • It serves as a precursor in the production of pharmaceuticals and agrochemicals.

Biology:

  • This compound is studied for its role in metabolic pathways and enzyme interactions.
  • It is used in the development of biosensors and bioassays.

Medicine:

  • ®-3-Aminobutanoic Acid has potential therapeutic applications in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
  • It is investigated for its role in modulating neurotransmitter activity and receptor interactions.

Industry:

  • The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.
  • It is also used in the synthesis of specialty chemicals and fine chemicals.

Mechanism of Action

®-3-Aminobutanoic Acid exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its mechanism of action involves:

    Enzyme Inhibition/Activation: The compound can inhibit or activate enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells.

    Receptor Binding: It can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.

    Pathway Modulation: By affecting key enzymes and receptors, ®-3-Aminobutanoic Acid can modulate various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

    (S)-3-Aminobutanoic Acid: The enantiomer of ®-3-Aminobutanoic Acid, differing in its three-dimensional arrangement.

    4-Aminobutanoic Acid (Gamma-Aminobutyric Acid): A structurally similar compound with the amino group attached to the fourth carbon.

    2-Aminobutanoic Acid: Another isomer with the amino group attached to the second carbon.

Uniqueness:

  • ®-3-Aminobutanoic Acid is unique due to its specific ®-configuration, which imparts distinct biochemical properties and interactions.
  • Its ability to selectively interact with certain enzymes and receptors makes it valuable in research and therapeutic applications.

Properties

IUPAC Name

(3R)-3-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBBZSWEGYTPG-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420710
Record name (3R)-3-Aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-73-3
Record name (-)-3-Aminobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3775-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-aminobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the starting material used to synthesize (R)-3-Aminobutanoic Acid in the research?

A1: The research highlights the use of (S)-4-methyloxetan-2-one (also known as β-butyrolactone) as a starting material for synthesizing this compound. [] This is notable because (S)-4-methyloxetan-2-one is readily derived from the biopolymer (R)-polyhydroxybutyrate (PHB). [] Utilizing a bio-based starting material like PHB offers potential advantages in terms of sustainability and renewable resource utilization for chemical synthesis.

Q2: How does the research leverage the reactivity of specific chemical functionalities for the synthesis?

A2: The synthesis strategy capitalizes on the susceptibility of both (S)-4-methyloxetan-2-one (a β-lactone) and (6R)-2,6-dimethyl-2-ethoxy-1,3-dioxan-4-one (a 1,3-dioxanone) to SN2 ring-opening reactions. [] This allows for the introduction of various nucleophiles, such as amines and sulfur-containing compounds, leading to the formation of different derivatives of this compound. [] This approach showcases the importance of understanding and utilizing specific chemical reactions and functional group transformations in organic synthesis.

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